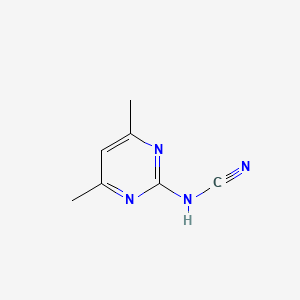

(4,6-Dimethylpyrimidin-2-yl)cyanamide

描述

Contextualization within Pyrimidine (B1678525) Chemistry

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This scaffold is a fundamental component of life, forming the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA. nih.govscribd.com Beyond their biological role, pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.netnih.govrsc.org The biological significance of the pyrimidine nucleus makes it a privileged scaffold in drug discovery, with researchers continuously exploring the impact of various substituents on its activity. nih.govresearchgate.net

Significance of Cyanamide (B42294) Functionality in Heterocyclic Synthesis

The cyanamide group (-N(R)-C≡N) is a versatile functional group in organic synthesis, capable of acting as both a nucleophile and an electrophile. researchgate.net This dual reactivity allows it to participate in a wide range of chemical transformations, particularly in the construction of nitrogen-containing heterocycles. nih.govresearchgate.net Cyanamides are key building blocks for the synthesis of guanidines, ureas, and various heterocyclic systems through cycloaddition and cyclization reactions. researchgate.netresearchgate.net Their ability to introduce both a nitrogen atom and a reactive nitrile group makes them powerful tools for the assembly of complex molecular frameworks. researchgate.net

Overview of Research Trajectories for (4,6-Dimethylpyrimidin-2-yl)cyanamide

Research involving this compound has primarily focused on its utility as a synthetic intermediate. The key areas of investigation include its preparation, its reactivity in forming new heterocyclic systems, and the exploration of the biological activities of its derivatives.

The synthesis of this compound typically proceeds through the reaction of its parent amine, 2-amino-4,6-dimethylpyrimidine (B23340), with a cyanating agent. The most common reagent for this transformation is cyanogen (B1215507) bromide (BrCN). mdpi.com The starting material, 2-amino-4,6-dimethylpyrimidine, is readily prepared via the condensation of a guanidine (B92328) salt with acetylacetone (B45752) in an aqueous alkaline medium. google.com

| Reactants | Reagents/Catalysts | Conditions | Yield | Reference |

|---|---|---|---|---|

| Guanidine hydrochloride, Acetylacetone | Sodium carbonate | Water, 60°C, 30 min, Sonication | 75% | researchgate.net |

| Guanidine nitrate, Acetylacetone | Sodium carbonate | Aqueous, 95-100°C, 2 hours | Not specified | google.com |

The presence of both the pyrimidine ring and the cyanamide functionality endows this compound with a rich and varied reactivity. A significant area of research has been its use in intramolecular cyclization reactions to form fused heterocyclic systems. For instance, N-substituted derivatives of this compound have been shown to undergo regiospecific intramolecular cyclization to yield imidazole (B134444) and oxazole (B20620) derivatives. nih.govresearchgate.net

In one study, ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate was reacted with primary aliphatic amines in water to produce 1-(4,6-dimethylpyrimidin-2-yl)-2-(alkylamino)-1,5-dihydro-4H-imidazol-4-ones. nih.govresearchgate.net In a similar fashion, reaction of 4,6-dimethylpyrimidin-2-yl(2-oxo-2-phenylethyl)cyanamide with primary aliphatic amines afforded either 3-(4,6-dimethylpyrimidin-2-yl)-5-phenyl-1,3-oxazole-2(3H)-imine or 1-(4,6-dimethylpyrimidin-2-yl)-N-alkyl-4-phenyl-1H-imidazol-2-amine, depending on the solvent. nih.govresearchgate.net

Another key reaction is its use in the synthesis of quinazolinones. The interaction of this compound with methyl anthranilate leads to the formation of 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one, a more complex heterocyclic system.

| Starting Material Derivative | Reactant | Product | Reference |

|---|---|---|---|

| Ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate | Primary aliphatic amines | 1-(4,6-Dimethylpyrimidin-2-yl)-2-(alkylamino)-1,5-dihydro-4H-imidazol-4-ones | nih.govresearchgate.net |

| 4,6-Dimethylpyrimidin-2-yl(2-oxo-2-phenylethyl)cyanamide | Primary aliphatic amines | 3-(4,6-Dimethylpyrimidin-2-yl)-5-phenyl-1,3-oxazole-2(3H)-imine or 1-(4,6-dimethylpyrimidin-2-yl)-N-alkyl-4-phenyl-1H-imidazol-2-amine | nih.govresearchgate.net |

| This compound | Methyl anthranilate | 2-[(4,6-Dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one |

While specific structure-activity relationship (SAR) studies on this compound itself are not extensively documented, the broader class of pyrimidine derivatives has been the subject of intense investigation. The biological activity of pyrimidine-containing compounds is highly dependent on the nature and position of the substituents on the pyrimidine ring. nih.govresearchgate.net

Research on related compounds provides valuable insights. For example, a study on 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as inhibitors of human sirtuin 2 (SIRT2), a target in cancer therapy, highlights the importance of the 4,6-dimethylpyrimidine (B31164) moiety in achieving potent and selective inhibition. This suggests that the 4,6-dimethylpyrimidine core within this compound can serve as a crucial pharmacophore in the design of new therapeutic agents.

The primary application of this compound lies in its role as a versatile building block for the synthesis of more elaborate heterocyclic compounds with potential medicinal applications. The derivatives synthesized from this compound, such as the imidazole, oxazole, and quinazolinone systems, are scaffolds known to be present in a variety of biologically active molecules. nih.govresearchgate.net Therefore, this compound is a key intermediate for generating libraries of compounds for drug discovery programs, particularly in the search for new anticancer, anti-inflammatory, and antimicrobial agents.

In the realm of materials science, while metal complexes of cyanamide derivatives have been explored for the construction of coordination polymers and functional materials, there is a lack of specific research on the applications of this compound in this area. nih.gov The presence of multiple nitrogen atoms suggests potential for coordination chemistry, but this remains an underexplored avenue of research for this particular compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4,6-dimethylpyrimidin-2-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-3-6(2)11-7(10-5)9-4-8/h3H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQKVEQARXJQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40970819 | |

| Record name | (4,6-Dimethylpyrimidin-2(1H)-ylidene)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55474-90-3 | |

| Record name | N-(4,6-Dimethyl-2-pyrimidinyl)cyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55474-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,6-Dimethylpyrimidin-2-yl)cyanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055474903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4,6-Dimethylpyrimidin-2(1H)-ylidene)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4,6-dimethylpyrimidin-2-yl)cyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4,6 Dimethylpyrimidin 2 Yl Cyanamide

Foundational Synthetic Routes to (4,6-Dimethylpyrimidin-2-yl)cyanamide

The creation of the this compound structure relies on established principles of pyrimidine (B1678525) chemistry, often involving the condensation of a 1,3-dicarbonyl compound with a guanidine (B92328) derivative.

The synthesis of pyrimidine rings is a cornerstone of heterocyclic chemistry. A common and effective method involves the reaction of a β-dicarbonyl compound with a reagent containing an N-C-N fragment, such as thiourea (B124793) or guanidine. In the context of this compound, the core pyrimidine structure is typically formed first, followed by the introduction or modification of the cyanamide (B42294) group.

One prevalent strategy for constructing the 4,6-dimethylpyrimidine (B31164) core is the reaction of acetylacetone (B45752) with a suitable guanidine or thiourea derivative in the presence of an acid or base catalyst. researchgate.netumich.edu For instance, the reaction of acetylacetone with thiourea in an alcoholic medium with hydrochloric acid yields 4,6-dimethylpyrimidine-2-thiol (B7761162). researchgate.net This intermediate can then be further functionalized to introduce the cyanamide group.

Alternatively, multicomponent reactions, such as the Biginelli reaction, offer a convergent approach to highly substituted pyrimidines. researchgate.net These reactions combine an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea equivalent in a single step. researchgate.net While not directly yielding this compound, the principles of these reactions, which involve condensation, cyclization, and dehydration, are fundamental to pyrimidine synthesis. researchgate.netnih.gov

The cyanamide functional group itself can be introduced through various methods, including the cyanation of amines or the dehydration of ureas. researchgate.net The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the pyrimidine ring.

The synthesis of this compound often proceeds through key precursor molecules. A common precursor is 2-amino-4,6-dimethylpyrimidine (B23340), which can be synthesized by the condensation of acetylacetone and guanidine. This amino group can then be converted to the cyanamide.

Optimization of these synthetic routes involves careful control of reaction conditions such as temperature, solvent, and catalyst. For example, in the synthesis of related 2-amino-4,6-dimethoxypyrimidine, the reaction temperature and the molar ratio of reactants like cyanamide to malononitrile (B47326) are critical factors influencing the yield. cabidigitallibrary.orggoogle.com Specifically, maintaining a low temperature (around 0-5°C) during the addition of cyanamide was found to be optimal for maximizing product yield in one study. cabidigitallibrary.org

Furthermore, the choice of solvent can significantly impact the reaction outcome. In some pyrimidine syntheses, the use of an ionic liquid as the reaction medium has been shown to be effective. nih.gov Optimization strategies also focus on minimizing side reactions and simplifying purification procedures. For instance, in the synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitriles, a one-pot, three-component reaction of an α-cyanoketone, a carboxaldehyde, and a guanidine proved to be an efficient and convergent method. nih.gov

Alkylation Reactions of this compound

The this compound molecule possesses multiple nitrogen atoms that can potentially undergo alkylation. The regioselectivity of this reaction is a key aspect of its chemical behavior.

The pyrimidine ring contains two endocyclic nitrogen atoms, and the cyanamide group has an exocyclic nitrogen atom. The relative nucleophilicity of these nitrogen centers dictates the outcome of alkylation reactions. The electronic properties of the pyrimidine ring and the cyanamide group, as well as the reaction conditions, play a crucial role in determining which nitrogen atom is alkylated. researchgate.netresearchgate.net

Studies have shown that this compound can be effectively alkylated at the exocyclic nitrogen atom of the cyanamide group. researchgate.net This indicates that under certain conditions, this nitrogen is more nucleophilic than the endocyclic nitrogens of the pyrimidine ring. The presence of the electron-withdrawing cyano group influences the reactivity of the adjacent amino group, but it remains a viable site for alkylation. researchgate.net

The reactivity of this compound in alkylation reactions can be enhanced by converting it into its sodium salt. researchgate.net Deprotonation with a base like sodium hydride generates an anion that is a more potent nucleophile. Research has demonstrated that the sodium salt of N-(4,6-dimethylpyrimidin-2-yl)cyanamide undergoes alkylation predominantly at the exo-nitrogen atom of the cyanamide group. researchgate.net For instance, the reaction of the sodium salt with phenacyl bromide leads to the corresponding acetophenone (B1666503) derivative, which can then undergo intramolecular cyclization. researchgate.net This regioselectivity contrasts with that of pyridin-2-yl cyanamide, which under similar conditions is alkylated at the endocyclic nitrogen atom of the pyridine (B92270) ring. researchgate.net

Table 1: Regioselectivity of Alkylation of Cyanamide Derivatives

| Compound | Alkylation Site | Reference |

|---|---|---|

| This compound Sodium Salt | Exo-nitrogen of the cyanamide group | researchgate.net |

| Pyridin-2-yl Cyanamide Sodium Salt | Endo-nitrogen of the pyridine ring | researchgate.net |

Formation of Substituted Acetophenone Derivatives via Alkylation

The alkylation of this compound is a key step in the functionalization of this molecule, paving the way for further transformations. The reaction is typically carried out using the sodium salt of the cyanamide, which enhances the nucleophilicity of the exocyclic nitrogen atom. When treated with phenacyl bromides, this compound undergoes effective alkylation on the exocyclic nitrogen atom of the cyanamide group. researchgate.net This reaction produces N-phenacyl-(4,6-dimethylpyrimidin-2-yl)cyanamide derivatives, which are essentially acetophenone structures linked to the pyrimidinyl cyanamide core. researchgate.net

The general procedure involves reacting the sodium salt of this compound with a substituted phenacyl bromide in a suitable solvent. The resulting products are intermediates for subsequent cyclization reactions.

Table 1: Synthesis of Substituted Acetophenone Derivatives

| Starting Material | Alkylating Agent (Phenacyl Bromide) | Product |

|---|---|---|

| This compound sodium salt | Phenacyl bromide | N-Phenacyl-(4,6-dimethylpyrimidin-2-yl)cyanamide |

| This compound sodium salt | 4-Bromophenacyl bromide | N-(4-Bromophenacyl)-(4,6-dimethylpyrimidin-2-yl)cyanamide |

| This compound sodium salt | 4-Chlorophenacyl bromide | N-(4-Chlorophenacyl)-(4,6-dimethylpyrimidin-2-yl)cyanamide |

Cyclization and Heterocyclic Ring Formation Involving this compound

The cyanamide functionality within the molecule is particularly amenable to participating in cyclization reactions, acting as a building block for the creation of new heterocyclic rings fused or attached to the pyrimidine core.

Intramolecular cyclizations offer a powerful strategy for constructing complex polycyclic systems from linear precursors in a single step. The derivatives of this compound, prepared via alkylation, are well-suited for such transformations.

The acetophenone derivatives formed from the alkylation with phenacyl bromides can undergo intramolecular cyclization to yield oxazol-2(3H)-imine structures. researchgate.net This reaction is typically induced by a base, which facilitates the nucleophilic attack of a nitrogen atom from the cyanamide group onto the carbonyl carbon of the phenacyl moiety. The resulting cyclization forms a five-membered oxazole (B20620) ring.

Specifically, heating the N-phenacyl derivative in the presence of sodium ethoxide leads to the formation of 3-(4,6-dimethylpyrimidin-2-yl)-5-phenyloxazol-2(3H)-imine. researchgate.net This transformation provides a direct route to this class of heterocyclic compounds.

Table 2: Synthesis of Oxazol-2(3H)-imine Derivatives

| Precursor | Product |

|---|---|

| N-Phenacyl-(4,6-dimethylpyrimidin-2-yl)cyanamide | 3-(4,6-Dimethylpyrimidin-2-yl)-5-phenyloxazol-2(3H)-imine |

| N-(4-Bromophenacyl)-(4,6-dimethylpyrimidin-2-yl)cyanamide | 5-(4-Bromophenyl)-3-(4,6-dimethylpyrimidin-2-yl)oxazol-2(3H)-imine |

| N-(4-Chlorophenacyl)-(4,6-dimethylpyrimidin-2-yl)cyanamide | 5-(4-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)oxazol-2(3H)-imine |

Iminohydantoins, which are isomers of imidazolinediones, are another important class of heterocycles that can be synthesized from this compound. The synthesis is noted for its high degree of regioselectivity. rsc.org

The direct reaction of the sodium salt of this compound with various 2-chloro-N-arylacetamides in a solvent like ethanol (B145695) affords 1-aryl-3-(4,6-dimethylpyrimidin-2-yl)-2-iminoimidazolidin-4-one derivatives. This one-pot reaction proceeds via an initial alkylation followed by a spontaneous intramolecular cyclization.

The reaction is versatile, allowing for the introduction of different aryl groups based on the substituent on the N-arylacetamide starting material.

Table 3: Synthesis of Iminohydantoin Derivatives

| Reagent (2-Chloro-N-arylacetamide) | Product |

|---|---|

| 2-Chloro-N-phenylacetamide | 3-(4,6-Dimethylpyrimidin-2-yl)-2-imino-1-phenylimidazolidin-4-one |

| 2-Chloro-N-(4-methylphenyl)acetamide | 3-(4,6-Dimethylpyrimidin-2-yl)-2-imino-1-(p-tolyl)imidazolidin-4-one |

| 2-Chloro-N-(4-chlorophenyl)acetamide | 1-(4-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)-2-iminoimidazolidin-4-one |

The formation of 2-iminohydantoins from the reaction of this compound and 2-chloro-N-arylacetamides proceeds through a well-defined, regiospecific mechanism.

Initial N-Alkylation: The reaction initiates with the nucleophilic attack of the exocyclic nitrogen of the this compound anion on the electrophilic methylene (B1212753) carbon of 2-chloro-N-arylacetamide. This results in the displacement of the chloride ion and the formation of an N-alkylated intermediate, N'-aryl-2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamido)acetamide.

Intramolecular Cyclization: The key step determining the regioselectivity is the subsequent intramolecular cyclization. The terminal nitrogen atom of the cyano group (C≡N) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide group.

Ring Closure and Tautomerization: This attack leads to the formation of a five-membered ring. A subsequent proton transfer or tautomerization results in the stable 2-iminoimidazolidin-4-one structure.

The regioselectivity is noteworthy because an alternative cyclization pathway could potentially occur, involving the pyrimidine ring nitrogen. However, the observed outcome is the exclusive formation of the 2-iminohydantoin ring system, indicating that the cyclization involving the cyanamide and amide moieties is kinetically and thermodynamically favored under the reaction conditions. The electronic properties of the N-aryl substituted amide likely play a role in promoting this specific cyclization pathway. rsc.org

Regiospecific Synthesis of Iminohydantoins

Intermolecular Cyclization and Formation of Fused Heterocycles

The dual functionality of this compound, possessing both nucleophilic and electrophilic centers, makes it an excellent precursor for the synthesis of complex heterocyclic systems. The cyanamide group's electrophilic carbon and the pyrimidine's nitrogen atoms are key to its reactivity in cyclization reactions.

Reactions with N,N-Binucleophiles leading to Benzimidazole (B57391) Derivatives

The reaction of pyrimidinylcyanamides with N,N-binucleophiles, such as substituted o-phenylenediamines, serves as a pathway to benzimidazole derivatives. In a related synthesis, 2-pyrimidinylcyanamides are condensed with an o-phenylenediamine (B120857) to yield 2-(1H-benzimidazol-2-ylamino)-4-pyrimidinols. nih.gov This transformation involves the initial formation of a guanidine-type intermediate, which then undergoes intramolecular cyclization with the elimination of a small molecule to form the stable, fused benzimidazole ring system. nih.gov This method highlights the utility of the cyanamide moiety as a building block for constructing more complex heterocyclic structures. naturalspublishing.com

Formation of Thiazole (B1198619) Derivatives from Thiourea Intermediates

A significant application of this compound is its conversion into thiazole derivatives. This process begins with the nucleophilic addition of hydrogen sulfide (B99878) to the cyanamide group, typically catalyzed by an amine like triethylamine, to produce 1-(4,6-dimethylpyrimidin-2-yl)thiourea. naturalspublishing.com This thiourea intermediate is then reacted with α-haloketones, such as phenacyl bromides, in a Hantzsch-type thiazole synthesis. naturalspublishing.comresearchgate.net The reaction proceeds by treating the thiourea with a base like sodium methoxide (B1231860) to form a sodium salt. This salt then reacts with the phenacyl bromide, leading to an S-phenacylated intermediate which subsequently undergoes intramolecular cyclization to furnish the final N-thiazolylaminopyrimidine products. naturalspublishing.com

Table 1: Synthesis of N-thiazolylaminopyrimidine Derivatives

| Starting Material | Reagent 1 | Reagent 2 | Product | Ref. |

|---|---|---|---|---|

| This compound | H₂S, Et₃N | Substituted Phenacyl Bromide | N-(4,6-dimethylpyrimidin-2-yl)aminothiazole derivatives | naturalspublishing.com |

Synthesis of Triazole Derivatives

The cyanamide functional group is a versatile precursor for the construction of triazole rings, which are prevalent in medicinally important compounds. chemmethod.com

The reaction between a pyrimidinylcyanamide and benzhydrazide provides a direct route to 1,2,4-triazole (B32235) derivatives. naturalspublishing.com In this heterocyclization reaction, the hydrazide acts as a binucleophile. The initial step is the addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the cyanamide group. This is followed by an intramolecular cyclization and dehydration, resulting in the formation of a stable 3-amino-1,2,4-triazole ring fused to the pyrimidine moiety. naturalspublishing.com This method has been successfully used to obtain triazolylaminopyrimidine derivatives. naturalspublishing.com

A convenient and effective method for synthesizing 1,2,4-triazolylamino pyrimidines involves a nickel-catalyzed reaction. The Ni(acac)₂-catalyzed formation of 1,2,4-triazoles has been successfully applied to N-(4,6-dimethylpyrimidin-2-yl)cyanamide using carbohydrazides as the reaction partner. researchgate.net This catalytic approach facilitates the cyclization process, leading to the desired 1,3,5-trisubstituted-1,2,4-triazoles under mild conditions, showcasing a modern and efficient synthetic strategy. researchgate.netresearchgate.net

Nucleophilic Addition and Substitution Reactions of this compound

The cyanamide group (-N-C≡N) is characterized by an electrophilic carbon atom in the nitrile, which makes it susceptible to nucleophilic attack. naturalspublishing.com This reactivity is fundamental to many of the transformations discussed.

A primary example of nucleophilic addition is the formation of 1-(4,6-dimethylpyrimidin-2-yl)thiourea, where hydrogen sulfide acts as the nucleophile. naturalspublishing.com Another documented reaction involves the treatment of a related pyrimidinylcyanamide with diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate in the presence of acid. naturalspublishing.com This reaction proceeds through the formation of a guanidine adduct intermediate via nucleophilic addition, which then undergoes intramolecular cyclization through an addition-elimination process to yield a thienopyrimidine derivative. naturalspublishing.com

Furthermore, the cyanamide functional group can participate in various other nucleophilic addition reactions, which are often the initial steps in more complex cyclization sequences. nih.govrsc.org The outcomes of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions employed.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(4,6-Dimethylpyrimidin-2-yl)thiourea |

| 2-(1H-Benzimidazol-2-ylamino)-4-pyrimidinol |

| Benzhydrazide |

| Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate |

| Hydrogen sulfide |

| N-(4,6-Dimethylpyrimidin-2-yl)aminothiazole |

| N-thiazolylaminopyrimidine |

| Ni(acac)₂ (Nickel(II) acetylacetonate) |

| o-Phenylenediamine |

| Phenacyl bromide |

| Sodium methoxide |

| Thienopyrimidine |

| Triethylamine |

Reactions with Amine Derivatives: Guanidine Formation

This compound serves as a key precursor for the synthesis of N,N'-disubstituted guanidines. The reaction involves the acid-promoted amination of the cyanamide. researchgate.net Typically, hydrochloric acid in a solvent such as 2-propanol is used to catalyze the addition of an amine to the cyano group, yielding the corresponding guanidine derivative. researchgate.net This method is effective for a range of amines, particularly aniline (B41778) derivatives. researchgate.net The guanidine functional group is of significant interest in medicinal and material sciences due to its structural and electronic properties. researchgate.netmdpi.com

Influence of Amine pKa on Guanidine Tautomer Structure in Solid State

The structural conformation of N,N'-disubstituted guanidines in the solid state is significantly influenced by the electronic properties of the substituents, which can be correlated with the pKa of the amine used in the synthesis. researchgate.net X-ray crystallographic studies on a series of guanidines prepared from this compound and various anilines have shown that these molecules can adopt different tautomeric forms. researchgate.net

Two primary tautomers observed are the cis-trans and cis-cis forms. It has been found that when aniline derivatives with higher basicity (less electron-withdrawing substituents) are used, the resulting guanidines tend to crystallize in a cis-trans tautomeric form. researchgate.net In this conformation, the shorter C=N double bond is directed towards the pyrimidyl group. Conversely, when more electron-deficient anilines are employed, the guanidines preferentially crystallize as the cis-cis tautomer, where the C=N double bond is directed towards the aniline ring. researchgate.net This switch is attributed to a combination of the electronic effects of the substituents and the nature of intermolecular hydrogen bonding within the crystal lattice. researchgate.net

Table 1: Influence of Aniline Substituent on Guanidine Tautomer in Solid State

| Aniline Derivative Used | Resulting Guanidine Tautomer Form | Reference |

|---|---|---|

| Anilines with electron-donating or weakly withdrawing groups | cis-trans | researchgate.net |

| Anilines with strong electron-withdrawing groups (e.g., trifluoromethyl) | cis-cis | researchgate.net |

Specific Examples of N,N'-Substituted Guanidines

A variety of N,N'-substituted guanidines have been synthesized from this compound using an acid-catalyzed reaction with different primary amines. researchgate.net This method has proven effective for creating a library of guanidines with diverse electronic and steric properties. researchgate.net

Table 2: Examples of N,N'-Substituted Guanidines Synthesized from this compound

| Guanidine Product Name | Amine Reagent | Reference |

|---|---|---|

| 1-(3-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | 3-Chloroaniline | researchgate.net |

| 1-(4,6-Dimethylpyrimidin-2-yl)-2-(trifluoromethylphenyl)guanidine | Trifluoromethyl-substituted aniline | researchgate.net |

| Various aryl-substituted guanidines | 23 different aniline derivatives | researchgate.net |

Reactions with Hydrogen Sulfide: Thiourea Formation

The reaction of cyanamide derivatives with hydrogen sulfide is a standard method for the synthesis of thioureas. wikipedia.org In this reaction, this compound is converted to 1-(4,6-dimethylpyrimidin-2-yl)thiourea. The synthesis involves the addition of the H₂S molecule across the carbon-nitrogen triple bond of the cyanamide group. wikipedia.org The resulting thiourea, 1-(4,6-dimethylpyrimidin-2-yl)thiourea, has been successfully synthesized and its structure confirmed through crystallographic analysis. nih.gov This specific thiourea derivative has been isolated as a product from reactions involving other pyrimidinyl thioureas, demonstrating its chemical stability. nih.gov

Acid Hydrolysis to Urea Derivatives

Cyanamides can undergo hydrolysis under acidic conditions to yield the corresponding urea derivatives. wikipedia.orgnih.gov This transformation involves the formal addition of a water molecule across the nitrile group. When this compound is subjected to acid hydrolysis, the expected product is N-(4,6-dimethylpyrimidin-2-yl)urea. This reaction provides a direct pathway from the cyanamide to its urea analogue, which is a common structural motif in medicinal chemistry.

Reactions with Methyl Anthranilate and Quinazolinone Formation

This compound participates in cyclization reactions with bifunctional reagents like methyl anthranilate to form complex heterocyclic systems. researchgate.netresearchgate.net The reaction between these two compounds leads to the formation of 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one. researchgate.netresearchgate.net Quantum-chemical calculations, along with X-ray diffraction and spectral data, have confirmed that the reaction proceeds with high regioselectivity, yielding this specific isomer exclusively over the alternative 2-amino-3-(4,6-dimethylpyrimidin-2-yl)quinazolin-4(3H)-one. researchgate.netresearchgate.net This transformation is a valuable method for constructing the quinazolinone scaffold, which is prevalent in many biologically active molecules. nih.govresearchgate.netnih.gov

Multicomponent Reaction Strategies for Pyrimidine-Cyanamide Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govorganic-chemistry.org While not starting from this compound itself, MCRs are used to build pyrimidine systems that incorporate a cyanamide or a related moiety.

One notable example is a Biginelli-type reaction where a mixture of an aldehyde, a 1,3-dicarbonyl compound, and cyanamide are reacted under acidic conditions. researchgate.net This approach allows for the synthesis of 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems, which contain an N-cyanoguanidinyl group structurally related to pyrimidine-cyanamides. researchgate.net Another advanced strategy involves an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.org This sustainable method proceeds through a series of condensation and dehydrogenation steps to create highly substituted, unsymmetrical pyrimidines with high regioselectivity and yields. nih.govorganic-chemistry.org These strategies highlight the versatility of cyanamide and related building blocks in the efficient assembly of diverse pyrimidine libraries. organic-chemistry.orgresearchgate.net

One-Pot Syntheses of Substituted Pyrimidine-Cyanamides

One-pot syntheses offer significant advantages in chemical production by reducing reaction time, minimizing waste, and simplifying purification processes. These methodologies are particularly valuable for constructing complex molecules like substituted pyrimidines from simple starting materials in a single, uninterrupted sequence.

A direct and effective one-pot synthesis of this compound involves the reaction between cyanoguanidine (also known as dicyandiamide) and 2,4-pentanedione (acetylacetone). prepchem.com The process consists of heating a mixture of these two components, followed by an aqueous workup and acidification to crystallize the final product. This method provides a high yield of the target compound in a straightforward procedure. prepchem.com

| Reactant 1 | Reactant 2 | Conditions | Yield | Product |

| Cyanoguanidine | 2,4-Pentanedione | Heat at 120°C for 15 hours | 70% | This compound |

Table 1: One-Pot Synthesis of this compound. prepchem.com

The principle of one-pot synthesis has been extended to related pyrimidine derivatives. For instance, a patented industrial method describes the production of the fungicide Pyrimethanil, or (4,6-dimethylpyrimidin-2-yl)-phenylamine, where aniline and cyanamide are first reacted to form a phenylguanidinium (B1229882) salt, which is then condensed with acetylacetone in the same vessel without isolation of the intermediate. google.com This approach highlights the efficiency of one-pot reactions in producing substituted pyrimidines on a larger scale. google.com Further research into one-pot, three-component syntheses has demonstrated the coupling of acid chlorides with terminal alkynes, followed by the addition of amidinium salts, to yield a diverse range of substituted pyrimidines under mild conditions. organic-chemistry.org

Biginelli-Type Approaches in Pyrimidine Core Construction

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a classic multi-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea. wikipedia.orgsigmaaldrich.com This acid-catalyzed cyclocondensation has become a fundamental tool in medicinal chemistry for accessing the pyrimidine scaffold. sigmaaldrich.commdpi.comorganic-chemistry.org

The synthesis of this compound can be classified as a "Biginelli-type" reaction. While it does not follow the exact reactant pattern of the original Biginelli method, it relies on the same core principle: the condensation of a 1,3-dicarbonyl compound with a guanidine-like species to form the heterocyclic ring. In this case:

Cyanoguanidine serves as the nitrogen-containing component, analogous to urea in the classic reaction.

2,4-Pentanedione , a β-diketone, acts as the 1,3-dicarbonyl component, replacing the aldehyde and β-ketoester combination.

The mechanism of the Biginelli reaction is understood to proceed through a series of bimolecular reactions. wikipedia.org It is believed to begin with the acid-catalyzed condensation between the aldehyde and urea to form an iminium intermediate. organic-chemistry.org This intermediate then acts as an electrophile for the nucleophilic addition of the β-ketoester enol. The final step involves ring closure via condensation between an amine group of the urea and a carbonyl group, followed by dehydration to yield the dihydropyrimidinone. wikipedia.orgorganic-chemistry.org The Biginelli-type synthesis of this compound follows a similar logic of condensation and cyclization to construct the stable aromatic pyrimidine ring.

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of pyrimidines, this often involves employing alternative energy sources, using environmentally benign solvents, and improving atom economy.

Ultrasonic-Assisted Synthetic Methodologies for Related Derivatives

Ultrasonic irradiation has emerged as a significant green chemistry tool in organic synthesis. nih.gov The application of ultrasound in chemical reactions, a field known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and often higher yields. beilstein-archives.org

For the synthesis of pyrimidine derivatives, ultrasound has proven to be a highly effective method. nih.govtandfonline.com Studies have shown that sonochemical methods can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. researchgate.net For example, a one-pot, multi-component synthesis of substituted pyrimidines from an aldehyde, 2-aminobenzimidazole, and malononitrile was successfully carried out under ultrasonic irradiation, highlighting the efficiency of this green technique. nanobioletters.com

A comparative study on the synthesis of various pyrimidine derivatives demonstrated substantial improvements with ultrasound. It was found that the time for ultrasound-promoted reactions was reduced by a factor of 6 to 96, with yields being equal to or greater than those from traditional approaches. researchgate.net

| Synthesis Method | Reaction Time | Yield |

| Conventional Heating | 8 - 16 hours | 80 - 90% |

| Ultrasonic Irradiation | 5 - 10 minutes | 85 - 95% |

Table 2: Comparison of Conventional vs. Ultrasonic-Assisted Synthesis for Representative Pyrimidine Derivatives. Data synthesized from findings in related literature. researchgate.net

This green approach offers a promising alternative for the synthesis of this compound and related compounds, aligning with the principles of sustainable chemical manufacturing by reducing energy consumption and reaction times. nih.govresearchgate.net

Advanced Spectroscopic and Crystallographic Analysis of 4,6 Dimethylpyrimidin 2 Yl Cyanamide and Its Derivatives

Application of Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, allowing for the differentiation of protons in various parts of a molecule like the pyrimidine (B1678525) ring, methyl groups, and amino functionalities.

For the parent compound, 2-amino-4,6-dimethylpyrimidine (B23340), the precursor to the title cyanamide (B42294), the ¹H NMR spectrum exhibits distinct signals corresponding to its symmetric structure. nih.govchemicalbook.com The methyl protons typically appear as a sharp singlet, while the lone proton on the pyrimidine ring (H-5) also produces a singlet. The amino (-NH₂) protons can appear as a broad singlet. semanticscholar.org

Upon conversion to (4,6-Dimethylpyrimidin-2-yl)cyanamide, the introduction of the electron-withdrawing cyanamide group (—NHCN) is expected to induce a downfield shift (to a higher ppm value) for the remaining protons on the pyrimidine ring and the methyl groups compared to the starting amine. This is due to the deshielding effect of the cyano group, which reduces the electron density around the adjacent nuclei. mdpi.com The proton on the cyanamide nitrogen would also present a characteristic signal, its chemical shift and broadness depending on factors like solvent and concentration.

Table 1: Representative ¹H NMR Data for 2-Amino-4,6-dimethylpyrimidine This table presents typical data for the precursor to illustrate the foundational structure.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~2.2-2.4 | Singlet |

| Pyrimidine H-5 | ~6.3-6.5 | Singlet |

| NH₂ | ~5.0-5.3 | Broad Singlet |

Note: Exact chemical shifts can vary based on the solvent and instrument frequency. chemicalbook.comsemanticscholar.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides a map of the carbon framework of a molecule. Each unique carbon atom in a different electronic environment gives a distinct signal.

The ¹³C NMR spectrum of 2-amino-4,6-dimethylpyrimidine shows characteristic peaks for the methyl carbons and the three distinct carbon atoms of the pyrimidine ring (C-2, C-4/C-6, and C-5). nih.govchemicalbook.com The carbons attached to nitrogen atoms (C-2, C-4, C-6) are typically found further downfield than the C-5 carbon. chemicalbook.com

For this compound, the most significant change in the ¹³C NMR spectrum would be the appearance of a signal for the nitrile carbon (C≡N) of the cyanamide group. This signal is typically found in the range of 110-125 ppm. bmrb.io Additionally, the chemical shift of the C-2 carbon, directly attached to the cyanamide nitrogen, would be notably affected. The electron-withdrawing nature of the cyano group would likely cause a downfield shift for all carbons of the pyrimidine ring relative to the parent amine. mdpi.com

Table 2: Representative ¹³C NMR Data for 2-Amino-4,6-dimethylpyrimidine This table presents data for the precursor to provide a baseline for comparison.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ | ~24 |

| Pyrimidine C-5 | ~110 |

| Pyrimidine C-2 | ~162 |

| Pyrimidine C-4/C-6 | ~167 |

| Nitrile (C≡N) of Cyanamide | ~120 (Expected for derivative) |

Note: Data is compiled from typical values for the aminopyrimidine precursor and the cyanamide functional group. chemicalbook.combmrb.io

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 2-amino-4,6-dimethylpyrimidine is characterized by N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹ and N-H bending vibrations around 1600-1650 cm⁻¹. mdpi.comijera.com

The formation of this compound would introduce a key diagnostic peak. The most prominent new feature would be a strong, sharp absorption band corresponding to the nitrile (C≡N) stretching vibration of the cyanamide group. mdpi.com This band appears in a relatively clear region of the spectrum, typically between 2200 and 2250 cm⁻¹. mdpi.comnih.gov The N-H stretching region would also be altered, reflecting the change from a primary amine (-NH₂) to a secondary amine (-NH-) environment within the cyanamide moiety.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine (in precursor) | 3300 - 3500 |

| C≡N Stretch | Cyanamide (in title compound) | 2200 - 2250 nih.gov |

| N-H Bend | Primary Amine (in precursor) | 1606 - 1654 mdpi.com |

| C=N, C=C Stretch | Pyrimidine Ring | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

For this compound (C₇H₈N₄), the molecular weight is 148.08 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z of 148.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways could include the loss of the cyanamide group or its fragments, such as HCN or CN. The base peak in the mass spectrum of the related 2-amino-4,6-dimethylpyrimidine is the molecular ion at m/z 123, indicating the stability of the heterocyclic ring. nist.gov A similar stability would be expected for the pyrimidine core of the cyanamide derivative, leading to characteristic fragments from the ring itself.

X-ray Diffraction Studies of this compound Derivatives

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While the specific crystal structure of this compound is not detailed in the reviewed literature, studies on its derivatives and related pyrimidine compounds provide significant insight into the expected molecular geometry. researchgate.netnih.govmdpi.com

Determination of Molecular Geometry and Conformation

X-ray analysis of derivatives reveals crucial geometric parameters. For instance, studies on various pyrimidine derivatives show that the pyrimidine ring is generally planar. researchgate.netmdpi.com The analysis would confirm the bond lengths and angles within this ring and the attached methyl groups.

A key structural feature of interest would be the geometry of the cyanamide substituent. In related structures, the N-C≡N moiety is found to be nearly linear, with the C≡N triple bond length being characteristically short. mdpi.com X-ray diffraction would precisely measure these parameters and determine the conformation of the cyanamide group relative to the pyrimidine ring, including the torsion angles that define its orientation. The crystal packing is often stabilized by a network of hydrogen bonds. researchgate.net

Table 4: Example Crystal Data for a Pyrimidine Derivative This table illustrates the type of data obtained from an X-ray diffraction study of a related pyrimidine compound. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.9432 (4) |

| b (Å) | 9.3084 (4) |

| c (Å) | 13.4650 (5) |

| β (°) | 101.3572 (16) |

| Volume (ų) | 1590.21 (10) |

Analysis of Hydrogen Bonding Networks in Solid State

In the solid state, the hydrogen bonding networks of this compound and its derivatives are expected to be rich and varied, driven by the presence of multiple hydrogen bond donors and acceptors. The pyrimidine ring nitrogens, the exocyclic cyanamide nitrogen, and potentially the methyl group protons can all participate in forming these networks.

Studies on co-crystals of related pyrimidine derivatives, such as sulfamethazine (B1682506) (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide), provide valuable models for the likely hydrogen bonding motifs. For instance, in a co-crystal with 4-nitrobenzoic acid, sulfamethazine forms heterodimers through intermolecular N—H⋯O and O—H⋯N hydrogen bonds. wikipedia.org These interactions create a two-dimensional structure, highlighting the robust hydrogen-bonding capabilities of the dimethylpyrimidine moiety. wikipedia.org It is highly probable that this compound would engage in similar intermolecular hydrogen bonding, with the cyanamide group's nitrogen atoms acting as both donors and acceptors, and the pyrimidine ring nitrogens serving as primary acceptor sites.

The cyanamide group itself (–N–C≡N) is a potent hydrogen bonding participant. The amino nitrogen can act as a hydrogen bond donor, while the nitrile nitrogen is a potential acceptor. In the solid state, this could lead to the formation of catemeric chains or cyclic motifs through N–H···N interactions. Research on other cyanamide-containing compounds has demonstrated the prevalence of such hydrogen bonds in their crystal structures.

The following table summarizes a hypothetical hydrogen bonding scenario for this compound based on known interactions in similar structures.

| Donor | Acceptor | Type of Interaction | Probable Motif |

| Cyanamide N-H | Pyrimidine Ring N | Intermolecular | Dimer or Chain |

| Cyanamide N-H | Cyanamide Nitrile N | Intermolecular | Chain or Sheet |

| C-H (methyl) | Pyrimidine Ring N | Weak Intermolecular | Network Stabilization |

| C-H (methyl) | Cyanamide Nitrile N | Weak Intermolecular | Network Stabilization |

This table is a predictive representation of potential hydrogen bonds and is not based on experimentally determined data for the title compound.

Investigation of Tautomerism and Isomerism in Solid State

The phenomenon of tautomerism is crucial in understanding the chemical behavior of this compound. The cyanamide group can exist in two tautomeric forms: the cyanamide form (–NH–C≡N) and the carbodiimide (B86325) form (–N=C=NH). While the cyanamide form is generally more stable and predominant, the carbodiimide tautomer can be significant in certain chemical reactions. wikipedia.org

Furthermore, the pyrimidine ring itself introduces the possibility of amino-imino tautomerism. The exocyclic amino group can tautomerize with one of the ring nitrogens, leading to different isomeric forms. Specifically, the hydrogen from the exocyclic nitrogen could migrate to one of the ring nitrogens, resulting in an imino form.

Research on analogous pyrimidine systems, such as 2-amino-5,6-dimethylpyrimidin-4-one, has shown that different tautomers can be selectively crystallized. researchgate.netnih.gov In this related compound, both the 1H-keto and 3H-keto tautomers were isolated, demonstrating that subtle changes in crystallization conditions can favor one tautomer over another. researchgate.netnih.gov This suggests that for this compound, it may be possible to isolate different tautomers in the solid state, each with distinct hydrogen bonding patterns and physicochemical properties.

The potential tautomeric and isomeric forms of this compound are summarized below.

| Tautomer/Isomer Name | Description |

| This compound | The standard and likely most stable form. |

| N-(4,6-Dimethylpyrimidin-2-yl)methanediimine | The carbodiimide tautomer. |

| (4,6-Dimethyl-1,6-dihydropyrimidin-2-ylidene)cyanamide | An imino tautomer with the hydrogen on a ring nitrogen. |

This table presents the plausible tautomers of the title compound.

Computational Chemistry Approaches

Computational chemistry, particularly quantum-chemical calculations, offers a powerful tool to investigate the properties of this compound and its derivatives at the molecular level. These methods can provide insights into molecular structure, electronic properties, and reactivity, complementing experimental studies.

Density Functional Theory (DFT) is a widely used computational method for studying pyrimidine derivatives. malayajournal.org Calculations using DFT can predict geometric parameters (bond lengths and angles), vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is particularly important as it relates to the chemical reactivity and stability of the molecule. malayajournal.org

For instance, computational studies on pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives have successfully used DFT to analyze their molecular properties. malayajournal.org Similar approaches can be applied to this compound to understand the influence of the dimethylpyrimidine and cyanamide moieties on its electronic structure and reactivity.

Quantum-Chemical Calculations for Reaction Mechanism Elucidation

Quantum-chemical calculations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For example, the synthesis of pyrimethanil, a derivative of (4,6-dimethylpyrimidin-2-yl)amine, involves the reaction of a phenyl guanidinium (B1211019) salt with acetylacetone (B45752). google.com Quantum-chemical calculations could be employed to model the step-by-step mechanism of this condensation reaction, providing a detailed understanding of the bond-forming and bond-breaking processes. This would involve calculating the energies of reactants, products, and all intervening species along the reaction coordinate.

A hypothetical application of quantum-chemical calculations to a reaction of this compound is presented in the table below.

| Reaction Step | Computational Method | Information Obtained |

| Tautomerization | DFT with a suitable functional (e.g., B3LYP) | Relative energies of cyanamide and carbodiimide tautomers, and the energy barrier for interconversion. |

| Cyclization Reaction | Transition state search algorithms (e.g., QST2/QST3) | Geometry and energy of the transition state, providing the activation energy for the cyclization. |

| Nucleophilic Addition | Calculation of electrostatic potential maps | Identification of electrophilic and nucleophilic sites, predicting the regioselectivity of the reaction. |

This table illustrates how computational methods could be applied to study the reactivity of the title compound.

Pharmacological and Biological Research Applications of 4,6 Dimethylpyrimidin 2 Yl Cyanamide and Its Derivatives

Broad Spectrum Biological Activities of Pyrimidine-Cyanamide Compounds

The pyrimidine (B1678525) ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules, including nucleic acids. researchgate.netresearchgate.netorientjchem.org When combined with a cyanamide (B42294) group, the resulting pyrimidine-cyanamide framework and its derivatives exhibit a wide array of pharmacological and biological activities. impactfactor.org These compounds have drawn significant interest in medicinal chemistry due to their potential as therapeutic agents. researchgate.netresearchgate.netorientjchem.org Research has demonstrated their engagement in various biological processes, including enzyme inhibition, modulation of protein-protein interactions, and activities against inflammation, fungal pathogens, diabetes, and cancer. researchgate.netorientjchem.orgnih.gov

Enzyme Inhibition Studies

Derivatives of the (4,6-dimethylpyrimidin-2-yl) scaffold have been identified as potent enzyme inhibitors, particularly targeting sirtuins. Human sirtuin 2 (SIRT2) is an enzyme that plays a crucial role in multiple biological processes, including cell cycle regulation and inflammatory responses; its dysregulation is linked to diseases like cancer. nih.gov

A series of compounds, specifically 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives, were developed and evaluated as SIRT2 inhibitors. Through structure-based optimization, researchers identified new potent inhibitors. Structure-activity relationship (SAR) analyses revealed that substitutions on the N-phenyl ring significantly influenced the inhibitory activity. The most potent compound from this series, 28e , exhibited an IC50 value of 42 nM against SIRT2, demonstrating high potency. nih.gov Further studies confirmed that compound 28e has a very good selectivity for SIRT2 over other sirtuin isoforms, SIRT1 and SIRT3. nih.gov

In the context of diabetes research, pyrimidine derivatives have been investigated as inhibitors of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. remedypublications.comnih.gov The inhibition of these enzymes is a key strategy for managing type-II diabetes. remedypublications.com Studies on various pyrimidine derivatives have shown their potential to effectively inhibit these enzymes, suggesting that the pyrimidine core is a valuable scaffold for developing novel antidiabetic agents. remedypublications.comnih.govresearchgate.net

| Derivative Class | Target Enzyme | Key Findings |

| 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide | Human Sirtuin 2 (SIRT2) | Compound 28e found to be a highly potent and selective inhibitor with an IC50 of 42 nM. nih.gov |

| Pyrimidine-derived chalcones | α-amylase | Showed excellent antidiabetic activity by inhibiting α-amylase. researchgate.net |

| General Pyrimidine Derivatives | α-glucosidase, α-amylase | Identified as effective dual inhibitors, crucial for managing type-II diabetes. nih.gov |

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is implicated in many diseases. nih.govfrontiersin.org Targeting these often large and featureless interaction surfaces with small molecules is a significant challenge in drug discovery. nih.gov Pyrimidine-based scaffolds are being explored to create more complex, three-dimensional molecules capable of modulating these interactions. nih.gov

Researchers have hypothesized that pyrimidine-embedded polyheterocycles, which have larger and more complex surfaces than simpler bicyclic molecules, could be more effective at selectively modulating PPIs. nih.gov This approach moves beyond targeting single protein active sites to engaging the broader interfaces involved in PPIs. nih.gov Strategies include the design of pyrimidodiazepine-based scaffolds that can mimic secondary protein structures like α-helices and β-turns, which are critical for PPI interfaces. nih.gov By leveraging the geometric features of these pyrimidine-containing polyheterocycles, it is possible to enhance recognition at the protein-protein interface. This innovative strategy opens new avenues for developing therapeutics for previously intractable drug targets. nih.gov

Anti-Inflammatory Activities

The pyrimidine nucleus is a well-documented scaffold for a wide range of biological activities, including anti-inflammatory effects. researchgate.netorientjchem.orgnih.gov The search for new anti-inflammatory agents is driven by the need for more effective treatments with fewer side effects than existing non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Research into cyanobacterial metabolites has identified compounds with anti-inflammatory potential. nih.govmdpi.com For instance, some studies have shown that certain compounds can reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net In a study on a new series of 4,6-disubstituted diphenylpyrimidin-2-amine derivatives, several compounds showed good anti-inflammatory activity when compared to the standard drug indomethacin. nih.gov This indicates that the 4,6-disubstituted pyrimidine framework is a promising starting point for the development of novel anti-inflammatory drugs. nih.gov Derivatives of the (4,6-dimethylpyrimidin-2-yl) structure, as inhibitors of SIRT2, also have potential anti-inflammatory applications, as SIRT2 is involved in inflammatory responses. nih.gov

Antifungal Activities

Plant fungal diseases cause significant economic losses worldwide, and the development of fungicide resistance necessitates the discovery of novel antifungal agents. nih.gov Pyrimidine derivatives represent an important class of compounds with established antifungal properties. researchgate.netorientjchem.org The commercial fungicide pyrimethanil, for example, is a pyrimidine derivative used to control a variety of plant pathogens. mdpi.com

In the search for new fungicides, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and tested against several plant pathogens. nih.gov One compound, 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide), demonstrated excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml. This was significantly more potent than the commercial fungicide Pyrimethanil (EC50 of 32.1 μg/ml). nih.gov Another study on novel 1,2,4-oxadiazole (B8745197) derivatives containing amide fragments also showed that a compound, F15 , had excellent activity against Sclerotinia sclerotiorum, with an EC50 value of 2.9 μg/mL. mdpi.com These findings highlight the potential of designing new pyrimidine-based compounds for effective fungal disease management. nih.gov

| Compound/Derivative Class | Target Fungi | Key Findings (EC50) |

| Compound 5o (a pyrimidine-amide derivative) | Phomopsis sp. | 10.5 μg/ml (More potent than Pyrimethanil). nih.gov |

| Compound F15 (an oxadiazole-amide derivative) | Sclerotinia sclerotiorum | 2.9 μg/mL (Comparable to fluopyram). mdpi.com |

| Pyrimethanil (Commercial Fungicide) | Phomopsis sp. | 32.1 μg/ml. nih.gov |

Antidiabetic Properties

Diabetes is a widespread metabolic disorder, and a primary therapeutic strategy involves controlling blood glucose levels by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. remedypublications.comnih.gov Pyrimidine derivatives have emerged as a promising class of compounds for the development of new antidiabetic agents. orientjchem.orgnih.gov

Several studies have shown that synthetic pyrimidine derivatives exhibit significant anti-diabetic activity. remedypublications.com In one study, newly synthesized pyrimidine derivatives were evaluated for their α–amylase inhibition, with both in silico molecular docking and in vitro assays confirming their potential. remedypublications.com Another study focused on pyrimidine-derived chalcones, which showed remarkable antidiabetic activity compared to the standard drug acarbose (B1664774). researchgate.net Specifically, compounds 17 and 30 from this series had IC50 values of 5.118 µM and 5.187 µM, respectively, far exceeding the potency of acarbose (IC50 = 37.38 µM). researchgate.net These results underscore the potential of the pyrimidine scaffold in designing highly effective inhibitors for diabetes management. nih.govresearchgate.net

Anticancer Potentials

The pyrimidine scaffold is present in many anticancer drugs, and its derivatives are continuously explored for their potential as novel chemotherapeutic agents. orientjchem.orgmdpi.com Research has shown that pyrimidine derivatives can exert anticancer effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation. nih.gov

The potent and selective inhibition of SIRT2 by 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives has direct implications for cancer therapy. nih.gov SIRT2 is considered a target for cancer treatment, and the derivative 28e from this class not only inhibited the enzyme but also showed a potent ability to inhibit the growth of the human breast cancer cell line MCF-7. nih.gov The compound was also observed to increase the acetylation of α-tubulin, a downstream target of SIRT2, in a dose-dependent manner, confirming its cellular activity. nih.gov Other research has explored different pyrimidine analogs, such as those designed to mimic natural products like CA-4, which inhibit tubulin polymerization and have shown potent cytotoxicity against various tumor cell lines. nih.gov

Antibacterial Efficacy

The pyrimidine ring system is a well-established pharmacophore in the development of antibacterial agents. innovareacademics.in Derivatives of pyrimidine have demonstrated significant inhibitory action against both Gram-positive and Gram-negative bacteria. researchgate.net Research into various pyrimidine derivatives has shown their potential to act as effective antimicrobial agents, sometimes exhibiting greater potency than standard antibiotics like amoxicillin (B794) and ciprofloxacin. researchgate.netias.ac.in

The general mechanism and broad activity of pyrimidines provide a strong basis for investigating the specific efficacy of (4,6-Dimethylpyrimidin-2-yl)cyanamide and its related compounds. For instance, studies on structurally similar 4,6-diaryl-3,4-dihydropyrimidin-2(1H)-ylidene) cyanamides have reported promising antibacterial activity when tested against selected microorganisms using the disc diffusion method. researchgate.net The antibacterial potential of pyrimidine derivatives is often evaluated against a panel of bacteria, including species like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. innovareacademics.inias.ac.in The introduction of different substituents onto the pyrimidine core allows for the modulation of antibacterial activity, a common strategy in medicinal chemistry to enhance efficacy. researchgate.netchemicaljournals.com For example, the addition of a triazole substituent to a pyrimidine structure has been shown to result in higher antibacterial inhibition compared to thiadiazole derivatives. ias.ac.in

| Bacterial Species | Gram Stain | Relevance in Pyrimidine Derivative Testing |

|---|---|---|

| Staphylococcus aureus | Positive | Commonly used Gram-positive model. innovareacademics.inias.ac.in |

| Escherichia coli | Negative | Standard Gram-negative model for antibacterial screening. innovareacademics.inias.ac.in |

| Pseudomonas aeruginosa | Negative | Clinically relevant pathogen used to test efficacy. innovareacademics.inias.ac.in |

| Bacillus subtilis | Positive | Used in screening studies, with some pyrimidine derivatives showing high activity. nih.govinnovareacademics.in |

Specific Biological Target Investigations

The Forkhead box protein O3 (FOXO3) is a transcription factor involved in critical cellular processes, including apoptosis, cell-cycle arrest, and resistance to chemotherapy. nih.gov Consequently, inhibiting its transcriptional activity is a promising strategy in cancer therapy to overcome drug resistance and enhance antitumor immune responses. acs.orgnih.gov

Derivatives of this compound have been central to the development of FOXO3 inhibitors. The compound itself serves as a precursor in the synthesis of potent inhibitors. acs.orgnih.gov For example, the compound 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-propoxyphenyl)guanidine, also known as S9, was identified through in silico screening and confirmed to inhibit FOXO3 transcriptional activity by directly binding to its DNA-binding domain (DBD). nih.gov Further studies have shown that phenylpyrimidinylguanidine derivatives can inhibit the transcriptional program of FOXO3 in the low micromolar range in cancer cells. acs.orgnih.gov These compounds block the DNA-binding surface of FOXO3, preventing it from activating target genes associated with chemoresistance. acs.orgnih.gov Research on derivatives has demonstrated that lengthening the linker between the guanidine (B92328) and aryl groups can significantly increase potency in inhibiting FOXO3's transcriptional function. nih.gov

| Compound/Derivative | Mechanism of Action | Significance |

|---|---|---|

| This compound | Precursor for inhibitor synthesis. acs.orgnih.gov | Key starting material for creating active FOXO3 inhibitors. |

| 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-propoxyphenyl)guanidine (S9) | Directly binds to the FOXO3 DNA-binding domain (DBD). nih.gov | Inhibits FOXO3 transcriptional activity, reducing expression of target genes like BIM, NOXA, and SESN3. nih.gov |

| (4-propoxy)phenylpyrimidinylguanidine derivatives | Inhibit FOXO3 transcriptional program in the low micromolar range. acs.orgnih.gov | Demonstrate potential to suppress FOXO3-mediated therapy resistance in cancer cells. acs.orgnih.gov |

Rac1, a member of the Rho family of GTPases, is a molecular switch that regulates crucial cellular functions, including cytoskeleton organization, cell motility, and cell cycle progression. nih.gov Its deregulation is associated with cancer cell proliferation and invasion, making it an attractive therapeutic target. nih.gov

A structure-based virtual screening identified the compound NSC23766, which contains a pyrimidine core, as a specific inhibitor of Rac1. nih.gov This inhibitor functions by fitting into a surface groove on Rac1 that is critical for its interaction with guanine (B1146940) nucleotide exchange factors (GEFs), such as Tiam1, thereby preventing Rac1 activation. nih.gov The model of NSC23766 docking on Rac1 shows that the pyrimidine ring of the inhibitor plays a significant role in the binding interaction, specifically through a stacking effect with the indole (B1671886) ring of Trp56 on Rac1. nih.gov This interaction is believed to be key to its binding specificity for Rac1 over the closely related RhoA or Cdc42 GTPases. nih.gov When applied to cancer cells, NSC23766 has been shown to inhibit proliferation and invasion, phenotypes that rely on Rac1 activity. nih.gov The successful inhibition of Rac1 by a pyrimidine-based compound suggests that derivatives of this compound could be explored for similar activity.

Immunomodulatory Applications

The Mixed Lymphocyte Reaction (MLR) is a standard in vitro assay used to assess the immunomodulatory or immunosuppressive potential of a chemical compound. revvity.comwikipedia.org The assay measures the proliferative response of T-lymphocytes from one donor when they are exposed to lymphocytes from a genetically different donor. numberanalytics.com This allogeneic reaction models a T-cell-mediated immune response. revvity.com A compound's ability to inhibit this proliferation indicates potential immunosuppressive activity. nih.gov

The MLR is a crucial tool in drug discovery, particularly for evaluating therapies for autoimmune diseases, cancer immunotherapies, and assessing the potential for a drug to cause an unwanted immune reaction. revvity.comwikipedia.org The assay typically involves co-culturing two distinct populations of peripheral blood mononuclear cells (PBMCs). nih.gov In a one-way MLR, one population of cells (the stimulators) is treated to prevent proliferation, so that only the response of the other population (the responders) is measured. wikipedia.orgnumberanalytics.com The degree of T-cell proliferation is quantified, often by measuring the incorporation of a labeled nucleotide or using flow cytometry to track cell division. wikipedia.orgnih.gov Given the diverse biological activities of pyrimidine derivatives, the MLR assay represents a logical and critical method for evaluating the immunomodulatory effects of novel compounds derived from this compound.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov These studies involve systematically modifying the chemical structure of a molecule and evaluating how these changes affect its efficacy, potency, and other properties like lipophilicity. nih.gov For pyrimidine-based compounds, SAR studies have been instrumental in developing potent inhibitors for various biological targets. benthamdirect.comresearchgate.net

The pyrimidine ring offers multiple positions for substitution, allowing for fine-tuning of its biological activity. researchgate.net For example, in the development of inhibitors for N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), SAR studies of pyrimidine-4-carboxamides revealed that conformational restriction of a side chain by replacing it with an (S)-3-phenylpiperidine increased inhibitory potency threefold. nih.gov Further substitution of a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine enhanced activity another tenfold while reducing lipophilicity. nih.gov

Similarly, SAR studies on pyrimidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer, have shown that the nature and position of substituents on the pyrimidine scaffold are critical for activity. nih.govresearchgate.net Fused pyrimidine systems, such as pyridopyrimidines, are often highly effective, and understanding their SAR helps in designing molecules with improved potency and a better toxicity profile. nih.gov These principles are directly applicable to the development of derivatives from this compound, where modifications to the dimethylpyrimidine core or the cyanamide group could be systematically explored to optimize a desired biological effect, whether it be antibacterial, anti-cancer, or immunomodulatory.

Predictive Biological Activity Profiling (e.g., PASS Inet)

Predictive biological activity profiling is a computational methodology employed in the early stages of drug discovery to forecast the likely biological activities of a chemical compound based on its structural formula. One of the prominent tools for this purpose is the PASS (Prediction of Activity Spectra for Substances) Online service. This tool compares the structure of a query compound against a vast database of known biologically active substances and, using a sophisticated algorithm based on structure-activity relationships (SAR), predicts a spectrum of potential pharmacological effects, mechanisms of action, and even toxic effects. nih.govgenexplain.comgenexplain.combmc-rm.org

The predictions are presented as a list of probable activities, each with a corresponding probability for the compound to be active (Pa) or inactive (Pi). genexplain.com A higher Pa value suggests a greater likelihood that the compound will exhibit a particular biological activity. This in silico screening allows researchers to prioritize compounds for further synthesis and biological testing, saving significant time and resources. nih.gov

A review of publicly available scientific literature and databases indicates that a specific Predictive Biological Activity Spectrum (PASS) analysis for This compound has not been reported. While the PASS tool and similar predictive models are widely used to screen novel chemical entities and derivatives of various heterocyclic systems, including pyrimidines, specific computational predictions for this particular cyanamide derivative are not available in the reviewed sources.

To illustrate the output of such a predictive tool, a hypothetical and generalized PASS prediction table for a novel pyrimidine derivative is presented below. This table demonstrates the type of data that would be generated, including the predicted biological activities and their corresponding probabilities.

Interactive Table: Hypothetical Predictive Biological Activity Profiling for a Pyrimidine Derivative

| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

| Antifungal | 0.650 | 0.015 |

| Antiviral | 0.580 | 0.022 |

| Kinase Inhibitor | 0.550 | 0.030 |

| Anti-inflammatory | 0.490 | 0.045 |

| Antineoplastic | 0.450 | 0.058 |

Note: The data in this table is for illustrative purposes only and does not represent actual predictive data for this compound.

Research into Related Medicinally Important Compounds

The pyrimidine scaffold is a core structure in numerous medicinally and agriculturally important compounds. Research into derivatives of this compound often draws parallels with established compounds sharing the pyrimidine core.

Pyrimethanil is a well-researched anilinopyrimidine fungicide that is structurally related to the core compound of this article, as it also contains a 4,6-dimethylpyrimidine (B31164) ring. wikipedia.org It is widely used in agriculture to control a broad spectrum of fungal pathogens, most notably gray mold caused by Botrytis cinerea and apple scab caused by Venturia inaequalis. researchgate.net